molecular formula C23H28O5 B12780255 12-Methoxycalanolide A CAS No. 142566-60-7

12-Methoxycalanolide A

Cat. No.: B12780255
CAS No.: 142566-60-7
M. Wt: 384.5 g/mol
InChI Key: KEWWSURXGADRPV-VPZZIHKRSA-N
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Description

12-Methoxycalanolide A is a naturally occurring compound belonging to the class of calanolides, which are tetracyclic 4-substituted dipyranocoumarins. This compound is isolated from the leaves and twigs of the tropical rainforest tree Calophyllum lanigerum . It has garnered significant attention due to its potent anti-HIV-1 activity, mediated by reverse transcriptase inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methoxycalanolide A involves multiple steps, starting with the extraction of dried fruits and twigs of Calophyllum lanigerum using a 1:1 mixture of dichloromethane and methanol . The extract undergoes sequential solvent partitioning, followed by chromatographic purification to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction and purification process from natural sources remains the primary method. Advances in synthetic organic chemistry may lead to more efficient industrial production methods in the future.

Chemical Reactions Analysis

Types of Reactions: 12-Methoxycalanolide A undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of calanolides, which may possess different biological activities .

Comparison with Similar Compounds

Properties

CAS No.

142566-60-7

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

(16R,17R,18S)-18-methoxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C23H28O5/c1-7-8-14-11-16(24)27-22-17(14)21-15(9-10-23(4,5)28-21)20-18(22)19(25-6)12(2)13(3)26-20/h9-13,19H,7-8H2,1-6H3/t12-,13-,19+/m1/s1

InChI Key

KEWWSURXGADRPV-VPZZIHKRSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)OC

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)OC

Origin of Product

United States

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